REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([CH:8]2[CH2:13][CH2:12][CH:11](C(O)=O)[CH2:10][CH2:9]2)=[CH:4][CH:3]=1.C([N:19]([CH2:22]C)CC)C.P(N=[N+]=[N-])(=O)(OC1C=CC=CC=1)[O:25]C1C=CC=CC=1.[C:43]([OH:47])([CH3:46])([CH3:45])[CH3:44]>CCOC(C)=O>[Cl:1][C:2]1[CH:3]=[CH:4][C:5]([CH:8]2[CH2:9][CH2:10][CH:11]([NH:19][C:22](=[O:25])[O:47][C:43]([CH3:46])([CH3:45])[CH3:44])[CH2:12][CH2:13]2)=[CH:6][CH:7]=1
|
Name
|
|
Quantity
|
1.01 g
|
Type
|
reactant
|
Smiles
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ClC1=CC=C(C=C1)C1CCC(CC1)C(=O)O
|
Name
|
|
Quantity
|
0.5897 mL
|
Type
|
reactant
|
Smiles
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C(C)N(CC)CC
|
Name
|
diphenyl phosphorazidate
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Quantity
|
0.9147 mL
|
Type
|
reactant
|
Smiles
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P(OC1=CC=CC=C1)(OC1=CC=CC=C1)(=O)N=[N+]=[N-]
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Name
|
|
Quantity
|
22 mL
|
Type
|
reactant
|
Smiles
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C(C)(C)(C)O
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Name
|
|
Quantity
|
0 (± 1) mol
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Type
|
solvent
|
Smiles
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CCOC(=O)C
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
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Details
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the reaction was heated
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Type
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TEMPERATURE
|
Details
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to reflux for 16 hours
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Duration
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16 h
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Type
|
WASH
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Details
|
washed with 1M hydrochloric acid, saturated sodium bicarbonate, and saturated sodium chloride
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Type
|
DRY_WITH_MATERIAL
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Details
|
The organic layer was dried over anhydrous sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
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CONCENTRATION
|
Details
|
concentrated
|
Type
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WASH
|
Details
|
eluting with a linear gradient of 5-50% EtOAc in hexanes
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC=C(C=C1)C1CCC(CC1)NC(OC(C)(C)C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 760 mg | |
YIELD: PERCENTYIELD | 57% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |